molecular formula C13H16N2O B2840429 N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1090529-96-6

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2840429
CAS No.: 1090529-96-6
M. Wt: 216.284
InChI Key: FQWXACGOQBEYKS-UHFFFAOYSA-N
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Description

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a cyclohex-3-ene-1-carboxamide scaffold linked to a pyridin-4-ylmethyl group, a structure common in compounds investigated for their biological activity . While the specific research applications for this exact molecule are still being explored, its core structure is highly relevant. Structurally similar N-(pyridin-yl)carboxamide derivatives are recognized as key intermediates and scaffolds in drug discovery . For instance, some analogs are being studied for their potential to modulate protein-protein interactions, such as the PD-1/PD-L1 pathway, which is a prominent target in immuno-oncology . Other carboxamide derivatives have demonstrated research value in targeting specific enzymes like mitogen-activated protein kinase (MAPK14) . The presence of the carboxamide group is crucial, as it is a common pharmacophore that can facilitate hydrogen bonding with biological targets, while the pyridine ring can contribute to solubility and aromatic interactions . This compound is provided as a high-purity solid for research purposes. Researchers can utilize it as a versatile building block for synthesizing more complex molecules or as a starting point for structure-activity relationship (SAR) studies in various therapeutic areas. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-2,6-9,12H,3-5,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWXACGOQBEYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide can be achieved through various synthetic routes. One common method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Bromination and epoxidation reactions of these derivatives have also been explored, leading to the formation of substituted bicyclic lactone compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions, such as those involving NaBH4, yield hydroxymethyl derivatives.

    Substitution: Substitution reactions, particularly bromination and epoxidation, lead to the formation of substituted bicyclic lactone compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.

    Substitution: Bromination and epoxidation reactions are typically carried out using bromine (Br2) and peracids, respectively.

Major Products Formed

The major products formed from these reactions include hydroxymethyl derivatives and substituted bicyclic lactone compounds .

Scientific Research Applications

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used in the synthesis of various organic molecules and as a precursor for more complex structures.

    Biology: It serves as a potential inhibitor for enzymes such as glycosidases, which are involved in numerous biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme’s reaction, thereby inhibiting its activity . This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide and analogous compounds from the literature:

Compound Name (Structure) Core Scaffold Key Substituents Hypothesized Activity/Properties Reference
Target Compound Cyclohexene carboxamide Pyridin-4-ylmethyl Unknown activity; rigid conformation
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone acetamide 5-fluoro, 3-methylisoxazolylmethyl, pyridin-4-yl Higher activity (value: 5.797*)
(E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone acetamide 5-amino, 3-methylisoxazolylmethyl, quinolin-6-yl Moderate activity (value: 5.580*)
(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone acetamide 5-methyl, 3-methylisoxazolylmethyl, quinolin-6-yl Lower activity (value: 5.408*)
N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl Pyridine pivalamide 2-chloro, pyrrolidinylmethyl, pivaloyl group Enhanced solubility (HCl salt form)
tert-Butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate Pyridine carbonate 4-chloro, propargyl alcohol derivative, tert-butyl carbonate Stabilized prodrug or intermediate

Notes:

  • *Activity values (5.797, 5.58, 5.408): Likely represent relative binding affinities or inhibitory concentrations (e.g., IC50 in μM), though units are unspecified in the source.
  • Structural trends: Fluorine vs. amino/methyl substituents: Fluorine’s electron-withdrawing effect may enhance binding (e.g., 5.797 vs. 5.408) by modulating electronic interactions . Pyridine vs. quinoline: Quinoline’s extended aromatic system (vs. pyridine) may reduce activity due to steric hindrance or altered lipophilicity (5.58 vs. 5.797) . Carboxamide vs.

Key Research Findings and Hypotheses

Role of the cyclohexene ring: The unsaturated cyclohexene scaffold in the target compound may impose steric constraints that favor selective target engagement compared to planar indolinone derivatives .

Impact of heteroaromatic systems: Pyridine’s smaller size relative to quinoline could improve binding pocket compatibility, as suggested by higher activity in pyridine-linked analogs .

Solubility and stability : Derivatives with ionizable groups (e.g., HCl salts in ) or hydrophilic substituents (e.g., hydroxymethylpyrrolidine) may exhibit enhanced bioavailability compared to the target compound’s neutral carboxamide .

Biological Activity

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide is a compound that has attracted attention due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring attached to a cyclohexene ring via a carboxamide linkage , with the molecular formula C13H16N2OC_{13}H_{16}N_{2}O and a molecular weight of 216.284 g/mol. This specific combination of functional groups contributes to its diverse biological activities.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of glycosidases, which play crucial roles in metabolic pathways. Such inhibition can be beneficial in treating diseases related to carbohydrate metabolism.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
  • Antimicrobial Activity : Research suggests that derivatives of this compound could possess antimicrobial properties, making them candidates for further development as antibacterial agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves organic synthesis techniques that can yield various derivatives with altered biological activities. The structure-activity relationship (SAR) is crucial for understanding how modifications to the compound can enhance or diminish its biological effects.

Synthetic Routes

One common synthetic route includes the reduction of tetrahydroisoindole derivatives using sodium borohydride, leading to hydroxymethyl derivatives that serve as precursors for further modifications.

Enzyme Inhibition Studies

A study evaluating the inhibitory effects against COX enzymes revealed that certain structural analogs exhibited significant inhibition, with IC50 values indicating their potency. For instance, compounds structurally related to this compound showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

CompoundTarget EnzymeIC50 (μM)
3aCOX-119.45
4bCOX-223.8
3bCOX-231.4

Antimicrobial Activity

In vitro studies have demonstrated that certain pyridine derivatives exhibit activity against various bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anti-inflammatory Applications : A study conducted on carrageenan-induced paw edema in rats showed promising results in reducing inflammation when treated with a derivative of this compound .
  • Antimicrobial Efficacy : Research on related compounds indicated effective inhibition against Mycobacterium tuberculosis, emphasizing the need for further exploration of this compound's derivatives in combating resistant strains .

Q & A

Q. What are the optimized synthetic routes for N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, starting with the preparation of intermediates like pyridine derivatives and cyclohexene carboxamides. Key steps include:

  • Coupling reactions : Amide bond formation between the pyridinylmethyl amine and cyclohexene carbonyl chloride, using coupling agents like HATU or EDC in anhydrous DCM .
  • Cyclization : Solvent choice (e.g., THF vs. DMF) and temperature (0–25°C) critically affect reaction rates and purity .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is used to isolate the final product.

Table 1 : Representative Reaction Conditions and Yields

StepReagent/ConditionYield (%)Purity (HPLC)
Amide CouplingHATU, DIPEA, DCM65–78>95%
Cyclohexene FormationNaH, THF, 0°C7292%

Q. How is the structural integrity of this compound validated?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR : 1H^1H NMR (CDCl₃) shows characteristic peaks: δ 8.45–8.50 (pyridine H), δ 5.70–5.85 (cyclohexene double bond), and δ 4.40–4.55 (CH₂ linkage) .
  • X-ray Crystallography : Resolves spatial conformation, confirming the equatorial orientation of the pyridinylmethyl group on the cyclohexene ring .
  • HRMS : Exact mass (e.g., [M+H]⁺ = 245.1284) matches theoretical calculations within 3 ppm error .

Q. What strategies ensure purity and stability during storage?

  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Stability : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation of the cyclohexene double bond .

Advanced Research Questions

Q. How does the compound’s conformational flexibility influence its reactivity in biological systems?

The cyclohexene ring’s chair-to-boat transitions modulate steric accessibility of the carboxamide group. Molecular dynamics simulations (e.g., AMBER force field) predict that the equatorial conformation enhances binding to hydrophobic pockets in enzymes like cyclooxygenase-2 . Experimental validation via mutagenesis studies (e.g., replacing pyridine with phenyl groups) can isolate steric vs. electronic effects .

Q. What methodologies identify biological targets of this compound?

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
  • DARTS (Drug Affinity Responsive Target Stability) : Proteolytic resistance of target proteins (e.g., kinases) in the presence of the compound indicates direct binding .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., Kd = 2.3 µM for MAPK14) .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for a kinase target) may arise from:

  • Assay Conditions : ATP concentration (1 mM vs. 100 µM) alters competitive inhibition profiles .
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects .
  • Metabolic Stability : LC-MS/MS analysis of intracellular compound levels corrects for efflux pump activity .

Table 2 : Case Study on Bioactivity Variability

StudyAssay TypeIC₅₀ (µM)Key Variable
ACell-free kinase10ATP = 100 µM
BCellular assay50ATP = 1 mM, P-gp overexpression

Q. What computational tools predict the compound’s ADMET properties?

  • ADMET Predictor : Estimates logP = 2.1 (optimal for blood-brain barrier penetration) and CYP3A4 inhibition risk (Score = 0.78) .
  • SwissADME : Identifies the pyridine nitrogen as a hydrogen bond acceptor, critical for solubility (LogS = –3.2) .
  • Molecular Docking (AutoDock Vina) : Predicts binding poses in cytochrome P450 isoforms to guide structural modifications .

Q. How does the compound compare to analogs with modified pyridine or cyclohexene groups?

  • Pyridine Substitution : Replacing the 4-pyridinyl group with 3-pyridinyl reduces potency (ΔIC₅₀ = +15 µM) due to altered hydrogen bonding .
  • Cyclohexene Saturation : Hydrogenating the double bond to cyclohexane decreases metabolic stability (t₁/₂ from 6 h to 1.5 h in liver microsomes) .

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